(S)-2-((tert-Butoxycarbonyl)amino)-6-(3,3-diethylguanidino)hexanoic acid
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Description
(S)-2-((tert-Butoxycarbonyl)amino)-6-(3,3-diethylguanidino)hexanoic acid, or (S)-2-((t-Boc)Amino)-6-(3,3-diethylguanidino)hexanoic acid, is a versatile and important building block for the synthesis of a range of compounds, including peptides, proteins, and other bioactive molecules. It is a powerful synthetic tool for the synthesis of complex molecules, and its wide range of applications include drug discovery, biocatalysis, and biotechnology. This compound has been used in a variety of research projects, and its potential applications are still being explored.
Scientific Research Applications
Synthesis and Characterization
- The compound and its derivatives are primarily synthesized for research applications. For example, (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid and its derivative, which includes the (S)-2-((tert-Butoxycarbonyl)amino)-6-(3,3-diethylguanidino)hexanoic acid structure, were synthesized from a related compound in good overall yield (Adamczyk & Reddy, 2001).
Chemical Properties and Applications
- The compound is involved in chemical reactions that are fundamental to various research and development processes. For example, it's used in the tert-butoxycarbonylation of acidic substrates such as phenols, amine hydrochlorides, and carboxylic acids without any bases. This process is crucial in amide formation with carboxylic acids and ester formation with N-protected amino acids (Saito & Takahata, 2009).
Stereoselective Synthesis
- The compound is used in the synthesis of all four stereoisomers of a related compound, 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. This synthesis significantly shortened the known literature procedures for the syntheses of these unnatural amino acids, which is vital for research in chemical and pharmaceutical fields (Bakonyi et al., 2013).
Chemical Reactions and Catalysis
- The compound is used in chemical reactions as a catalyst or reactive agent. For instance, it is involved in the N-tert-butoxycarbonylation of amines using H3PW12O40 as an efficient heterogeneous and recyclable catalyst. This process is crucial for the synthesis of N-tert-butoxycarbonyl amino acids, resistant to racemization during peptide synthesis, making it vital in peptide research (Heydari et al., 2007).
Applications in Polymer Science
- The compound is also utilized in the field of polymer science. For instance, it's used in the copolymerization of an amino acid-based acetylene, where it significantly influences the chiroptical properties of the copolymers. This research is crucial for developing new materials with specific optical properties (Gao, Sanda, & Masuda, 2003).
properties
IUPAC Name |
(2S)-6-[[amino(diethylamino)methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N4O4/c1-6-20(7-2)14(17)18-11-9-8-10-12(13(21)22)19-15(23)24-16(3,4)5/h12H,6-11H2,1-5H3,(H2,17,18)(H,19,23)(H,21,22)/t12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZKOXOIRMROAB-LBPRGKRZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=NCCCCC(C(=O)O)NC(=O)OC(C)(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718679 |
Source
|
Record name | (E)-N~6~-[Amino(diethylamino)methylidene]-N~2~-(tert-butoxycarbonyl)-L-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60718679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.45 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((tert-Butoxycarbonyl)amino)-6-(3,3-diethylguanidino)hexanoic acid | |
CAS RN |
122532-94-9 |
Source
|
Record name | (E)-N~6~-[Amino(diethylamino)methylidene]-N~2~-(tert-butoxycarbonyl)-L-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60718679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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